molecular formula C26H23BrN6O6 B10958882 N-(3-{(1Z)-1-[2-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinylidene]ethyl}phenyl)-2-(4-methoxyphenyl)acetamide

N-(3-{(1Z)-1-[2-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinylidene]ethyl}phenyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B10958882
M. Wt: 595.4 g/mol
InChI Key: AGBKTWWLMMMWLG-MWLSYYOVSA-N
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Description

N-(3-{1-[(Z)-2-({5-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a furan ring, and various functional groups such as nitro, bromo, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[(Z)-2-({5-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and furan intermediates, followed by their coupling through various condensation reactions. Key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Introduction of the nitro and bromo groups: These functional groups can be introduced via nitration and bromination reactions, respectively.

    Synthesis of the furan ring: This involves the cyclization of a suitable precursor.

    Coupling of the intermediates: The pyrazole and furan intermediates are coupled using a hydrazone formation reaction, followed by acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-{1-[(Z)-2-({5-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to remove the nitro group or to convert the hydrazone linkage to a hydrazine.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromo group could yield a variety of substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Material Science: Its functional groups and aromatic rings may make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, such as enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of N-(3-{1-[(Z)-2-({5-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of the nitro and bromo groups suggests potential for redox activity, which could influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-{1-[(Z)-2-({5-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE: Similar structure but with a chloro group instead of a bromo group.

    N-(3-{1-[(Z)-2-({5-[(4-BROMO-3-AMINO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The uniqueness of N-(3-{1-[(Z)-2-({5-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE lies in its combination of functional groups and aromatic rings, which confer specific chemical and biological properties. The presence of both nitro and bromo groups, along with the hydrazone linkage, makes it distinct from other similar compounds.

Properties

Molecular Formula

C26H23BrN6O6

Molecular Weight

595.4 g/mol

IUPAC Name

5-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-[(Z)-1-[3-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]ethylideneamino]furan-2-carboxamide

InChI

InChI=1S/C26H23BrN6O6/c1-16(18-4-3-5-19(13-18)28-24(34)12-17-6-8-20(38-2)9-7-17)29-30-26(35)23-11-10-21(39-23)14-32-15-22(27)25(31-32)33(36)37/h3-11,13,15H,12,14H2,1-2H3,(H,28,34)(H,30,35)/b29-16-

InChI Key

AGBKTWWLMMMWLG-MWLSYYOVSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(O1)CN2C=C(C(=N2)[N+](=O)[O-])Br)/C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)OC

Canonical SMILES

CC(=NNC(=O)C1=CC=C(O1)CN2C=C(C(=N2)[N+](=O)[O-])Br)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)OC

Origin of Product

United States

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